molecular formula C19H28N4O2 B5625539 8-ethyl-3,3-dimethyl-6-{[2-(4-morpholinyl)ethyl]amino}-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

8-ethyl-3,3-dimethyl-6-{[2-(4-morpholinyl)ethyl]amino}-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

Cat. No. B5625539
M. Wt: 344.5 g/mol
InChI Key: AJXCWDVJCAMSCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyrano[3,2-c]pyridine-3-carbonitriles involves multicomponent reactions, often under green or solvent-free conditions to enhance atom economy and environmental friendliness. For instance, a green protocol has been described for synthesizing similar compounds in quantitative yields from reactions involving tetrahydro-4(1H)-pyridinones and malononitrile, showcasing an atom-efficient and environmentally friendly approach (Kumar et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds within this class, including pyrano[2,3-d]pyrazolo[3,4-b]pyridines, has been characterized using techniques like X-ray crystallography. These analyses reveal insights into the coplanarity of the pyrazole, pyridine, and pyran rings and the stabilization of crystal packing by intermolecular hydrogen bonding interactions (Ganapathy et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of similar compounds includes their participation in domino reactions, such as 'Michael/retro-Michael/nitrile addition/heterocyclization', leading to the formation of novel heteroannulated pyranoquinolines. These reactions highlight the versatile reactivity and potential for generating complex heterocyclic systems with interesting chemical properties (Badran et al., 2018).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. The crystal structure, solved by X-ray diffraction, provides detailed information on molecular conformation, intermolecular interactions, and packing within the crystal lattice, offering insights into the compound's stability and reactivity.

Chemical Properties Analysis

The chemical properties of such compounds, including their reactivity towards various reagents, stability under different conditions, and potential to undergo further chemical transformations, are essential for their application in synthesis and potential therapeutic uses. Studies on the aminomethylation of related compounds reveal the influence of different amines and conditions on product formation, shedding light on their chemical versatility and potential for derivatization (Dotsenko et al., 2016).

properties

IUPAC Name

8-ethyl-3,3-dimethyl-6-(2-morpholin-4-ylethylamino)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2/c1-4-17-16-13-25-19(2,3)11-14(16)15(12-20)18(22-17)21-5-6-23-7-9-24-10-8-23/h4-11,13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXCWDVJCAMSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C2=C1COC(C2)(C)C)C#N)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.